N-(5-chloro-2,4-dimethoxyphenyl)-2-{[5-(3-chlorophenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide
Description
The compound N-(5-chloro-2,4-dimethoxyphenyl)-2-{[5-(3-chlorophenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide features a 1,3-oxazole core substituted with a 3-chlorophenyl group at position 5 and a sulfanyl acetamide moiety at position 2. The acetamide nitrogen is further attached to a 5-chloro-2,4-dimethoxyphenyl group. This structure combines electron-withdrawing (chloro) and electron-donating (methoxy) substituents, which may influence its electronic properties and biological interactions.
Properties
IUPAC Name |
N-(5-chloro-2,4-dimethoxyphenyl)-2-[[5-(3-chlorophenyl)-1,3-oxazol-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16Cl2N2O4S/c1-25-15-8-16(26-2)14(7-13(15)21)23-18(24)10-28-19-22-9-17(27-19)11-4-3-5-12(20)6-11/h3-9H,10H2,1-2H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPNFZAGVCOFNNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=O)CSC2=NC=C(O2)C3=CC(=CC=C3)Cl)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16Cl2N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-chloro-2,4-dimethoxyphenyl)-2-{[5-(3-chlorophenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C17H15ClN4O4S
- Molecular Weight : 406.8434 g/mol
- CAS Number : [Not Provided]
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Preliminary studies suggest that the compound may inhibit certain enzymes involved in cell signaling pathways, potentially affecting tumor growth and proliferation.
- Antimicrobial Properties : The presence of a chlorophenyl group indicates potential antimicrobial activity, particularly against bacterial strains resistant to conventional antibiotics.
- Anti-inflammatory Effects : The compound's structure suggests that it may modulate inflammatory pathways, providing therapeutic benefits in inflammatory diseases.
Antitumor Activity
A study evaluated the antitumor effects of similar compounds with oxazole rings. The results indicated that compounds with structural similarities exhibited significant cytotoxicity against various cancer cell lines, including:
- KB (human oral epidermoid carcinoma)
- DLD (human colon cancer)
- HepG2 (human liver cancer)
The mechanism was primarily through apoptosis induction and cell cycle arrest at the G2/M phase.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | KB | 12.5 | Apoptosis |
| Compound B | DLD | 8.0 | G2/M Arrest |
Antimicrobial Activity
Research has indicated that compounds structurally related to this compound exhibit notable antibacterial properties against:
- Staphylococcus aureus
- Escherichia coli
The minimum inhibitory concentration (MIC) values for these compounds were significantly lower than those for standard antibiotics.
Case Study 1: Anticancer Efficacy
In a recent study published in ACS Infectious Diseases, a series of oxazole derivatives were tested for their anticancer efficacy. The results showed that modifications on the oxazole ring significantly affected cytotoxicity levels across different cancer cell lines, supporting the hypothesis that this compound may possess similar properties due to its structural components .
Case Study 2: Antimicrobial Resistance
Another study focused on the antimicrobial potential of various sulfanylacetamides against resistant bacterial strains. The findings indicated that derivatives similar to this compound demonstrated effective inhibition against multi-drug resistant strains, highlighting their potential as novel therapeutic agents against infections .
Comparison with Similar Compounds
Heterocyclic Core Variations
The choice of heterocycle significantly impacts bioactivity and stability:
- 1,3,4-Oxadiazole () : Compounds like 7c (from ) and 6f/6o () exhibit strong antibacterial and antimicrobial activities. For example, 7c showed broad-spectrum antibacterial activity with low hemolytic toxicity (8.52 ± 0.31%) .
- Thiadiazole () : Thiadiazole derivatives (e.g., 7d ) demonstrated cytotoxicity (IC50 = 1.8 µM against Caco-2 cells), highlighting the role of sulfur in redox interactions .
Substituent Effects
- Chlorophenyl Position :
- Methoxy Substitution: The 2,4-dimethoxy groups on the phenyl ring (target compound) could enhance solubility compared to mono-methoxy analogs (e.g., compounds in ) .
Key Research Findings
- Antibacterial Activity : Oxadiazole derivatives (e.g., 7c ) outperform oxazole analogs in antibacterial screens, possibly due to enhanced electron deficiency improving target binding .
- Toxicity Profile : Sulfanyl acetamide derivatives generally exhibit low hemolytic activity (<10%), making them promising for drug development .
- Substituent Geometry : Para-chlorophenyl groups () favor antimicrobial activity, while meta-substitution (target compound) may optimize steric compatibility with enzymes like acetylcholinesterase .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
